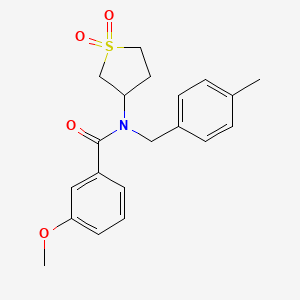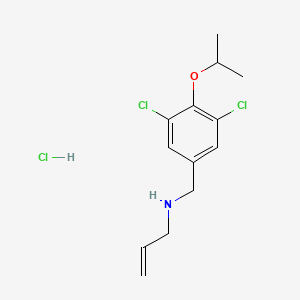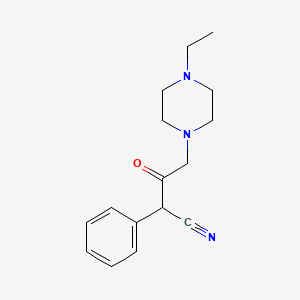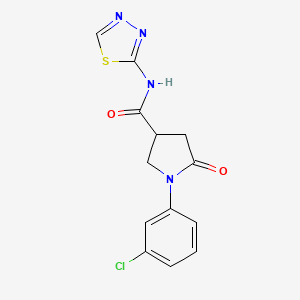![molecular formula C22H27N5O4 B4388444 N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4388444.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide
Descripción general
Descripción
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide, commonly known as MN-64, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MN-64 is a small molecule inhibitor that has shown promising results in the inhibition of various enzymes, including kinases and proteases.
Mecanismo De Acción
MN-64 exerts its inhibitory effects by binding to the active site of the target enzyme, thereby preventing its activity. MN-64 is a reversible inhibitor and can be displaced by the substrate or other competitive inhibitors. MN-64 has been shown to bind to the ATP-binding site of kinases and the catalytic site of proteases, thereby inhibiting their activity.
Biochemical and Physiological Effects:
MN-64 has been shown to exhibit potent inhibitory effects on the activity of various enzymes, including kinases and proteases. MN-64 has also been shown to exhibit antiviral activity against the Zika virus and the dengue virus. MN-64 has been shown to exhibit cytotoxic effects on cancer cells in vitro, and further studies are required to evaluate its efficacy in vivo. MN-64 has also been shown to exhibit anti-inflammatory effects by inhibiting the activity of the inflammasome, which is involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MN-64 has several advantages for lab experiments, including its high potency and selectivity towards its target enzymes, its reversible inhibition, and its ability to be displaced by the substrate or other competitive inhibitors. However, MN-64 also has some limitations, including its low solubility in water and its potential toxicity towards non-target enzymes.
Direcciones Futuras
For MN-64 include evaluating its efficacy in animal models of cancer, neurodegenerative diseases, and infectious diseases. MN-64 can also be further optimized for its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. MN-64 can also be further modified to improve its selectivity towards its target enzymes and reduce its potential toxicity towards non-target enzymes.
Aplicaciones Científicas De Investigación
MN-64 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. MN-64 has been shown to inhibit the activity of various kinases, including JAK2, FLT3, and c-Met, which are involved in the development and progression of cancer. MN-64 has also been shown to inhibit the activity of proteases, such as cathepsin B and cathepsin K, which are involved in the degradation of extracellular matrix and bone resorption, respectively. MN-64 has also shown promising results in the inhibition of viral replication in vitro, including the Zika virus and the dengue virus.
Propiedades
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-24-8-10-25(11-9-24)18-4-2-17(3-5-18)23-22(28)20-16-19(27(29)30)6-7-21(20)26-12-14-31-15-13-26/h2-7,16H,8-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDHTLGHOVFDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B4388368.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4388371.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B4388389.png)

![4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4388404.png)
![3-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4388409.png)

![3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride](/img/structure/B4388419.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4388432.png)


![N-[4-(4-morpholinyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4388442.png)
![methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4388452.png)